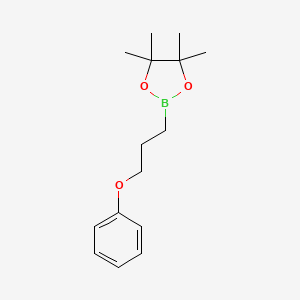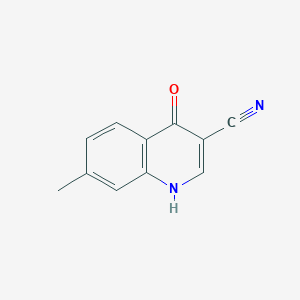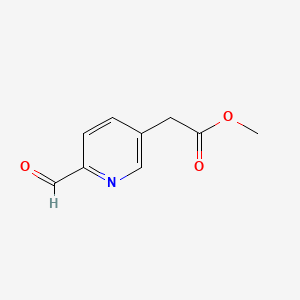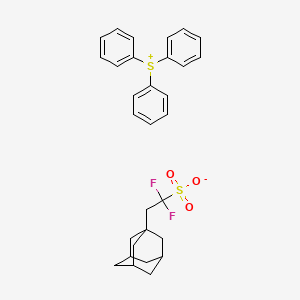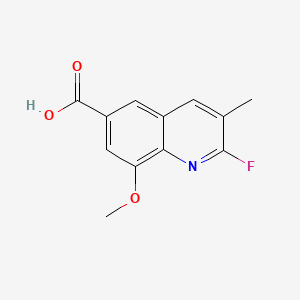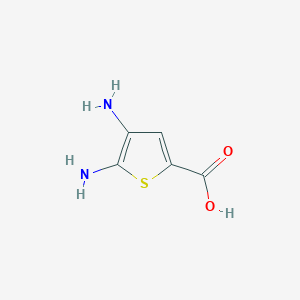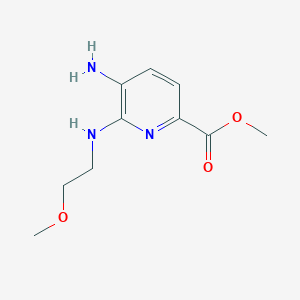
Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate is an organic compound with the molecular formula C10H15N3O3. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate typically involves the reaction of 5-amino-2-chloropyridine with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methyl chloroformate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using various alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: New derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-amino-2-pyridinecarboxylate: Lacks the methoxyethyl group, leading to different chemical properties and reactivity.
6-Amino-2-methoxypyridine: Contains a methoxy group instead of a methoxyethyl group, affecting its solubility and interaction with other molecules.
Uniqueness
Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate is unique due to the presence of both amino and methoxyethyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H15N3O3 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
methyl 5-amino-6-(2-methoxyethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H15N3O3/c1-15-6-5-12-9-7(11)3-4-8(13-9)10(14)16-2/h3-4H,5-6,11H2,1-2H3,(H,12,13) |
Clé InChI |
ATXFAJPRSZETJN-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=C(C=CC(=N1)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


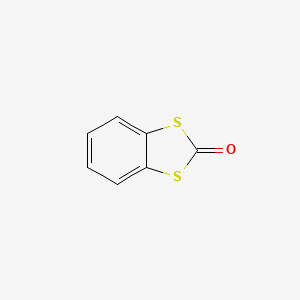
![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
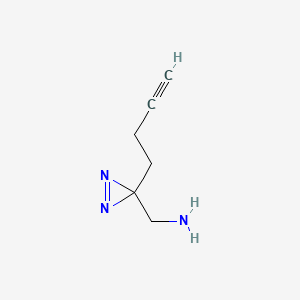
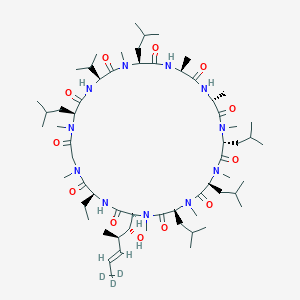

![5-(2-(4-Methylpiperazin-1-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926657.png)
